molecular formula C9H20N2O2 B2645739 Tert-butyl 2-amino-3-(dimethylamino)propanoate CAS No. 2139165-08-3

Tert-butyl 2-amino-3-(dimethylamino)propanoate

Cat. No.: B2645739
CAS No.: 2139165-08-3
M. Wt: 188.271
InChI Key: BKXKVLAAZGLGFG-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-3-(dimethylamino)propanoate is an organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butyl ester group, an amino group, and a dimethylamino group attached to a propanoate backbone. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-3-(dimethylamino)propanoate typically involves the reaction of tert-butyl acrylate with dimethylamine and ammonia under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a palladium complex, to facilitate the addition of the amino groups to the acrylate backbone. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as distillation and chromatography, ensures the efficient and cost-effective production of the compound. The scalability of the synthetic route and the availability of raw materials are key factors in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-3-(dimethylamino)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The amino and ester groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of new compounds with different functional groups.

Scientific Research Applications

Tert-butyl 2-amino-3-(dimethylamino)propanoate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-3-(dimethylamino)propanoate involves its interaction with molecular targets, such as enzymes and receptors. The compound’s amino and ester groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The specific pathways and targets involved depend on the context of its application, such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2-amino-3-(methylamino)propanoate: Similar structure but with a methylamino group instead of a dimethylamino group.

    Tert-butyl 2-amino-3-(ethylamino)propanoate: Contains an ethylamino group instead of a dimethylamino group.

    Tert-butyl 2-amino-3-(propylamino)propanoate: Features a propylamino group in place of the dimethylamino group.

Uniqueness

Tert-butyl 2-amino-3-(dimethylamino)propanoate is unique due to the presence of both a tert-butyl ester group and a dimethylamino group, which confer distinct chemical and biological properties

Properties

IUPAC Name

tert-butyl 2-amino-3-(dimethylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2/c1-9(2,3)13-8(12)7(10)6-11(4)5/h7H,6,10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKXKVLAAZGLGFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CN(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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